

Spectroscopic and Synthetic Overview of 2,4-Dibromo-1-trityl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dibromo-1-trityl-1H-imidazole**

Cat. No.: **B1311697**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a plausible synthetic approach for **2,4-Dibromo-1-trityl-1H-imidazole**. Due to the limited availability of published experimental data for this specific compound, this document combines predicted data, information on structurally related compounds, and generalized experimental protocols to serve as a valuable resource for researchers.

Physicochemical Properties

Basic information for **2,4-Dibromo-1-trityl-1H-imidazole** is summarized in the table below.

Property	Value	Source
CAS Number	871269-06-6	[1] [2]
Molecular Formula	C ₂₂ H ₁₆ Br ₂ N ₂	[1]
Molecular Weight	468.2 g/mol	[1] [2]
Purity	≥98% (Commercially available)	[1]

Spectroscopic Data

While comprehensive experimental spectroscopic data for **2,4-Dibromo-1-trityl-1H-imidazole** is not readily available in the surveyed literature, this section presents predicted mass

spectrometry data and reference NMR data for a closely related compound, 1-(triphenylmethyl)imidazole.

Predicted mass spectrometry data for various adducts of **2,4-Dibromo-1-trityl-1H-imidazole** are available from PubChem.[3] This data is useful for the identification of the molecule in mass spectrometric analyses.

Adduct	Predicted m/z
[M+H] ⁺	466.97530
[M+Na] ⁺	488.95724
[M-H] ⁻	464.96074
[M+NH ₄] ⁺	484.00184
[M+K] ⁺	504.93118

Experimental NMR data for **2,4-Dibromo-1-trityl-1H-imidazole** is not available in the provided search results. However, the ¹H NMR data for the related compound, 1-(triphenylmethyl)imidazole, can provide a reference for the signals of the trityl group.[4]

¹H NMR Data for 1-(triphenylmethyl)imidazole in d₆-benzene (400 MHz)[4]

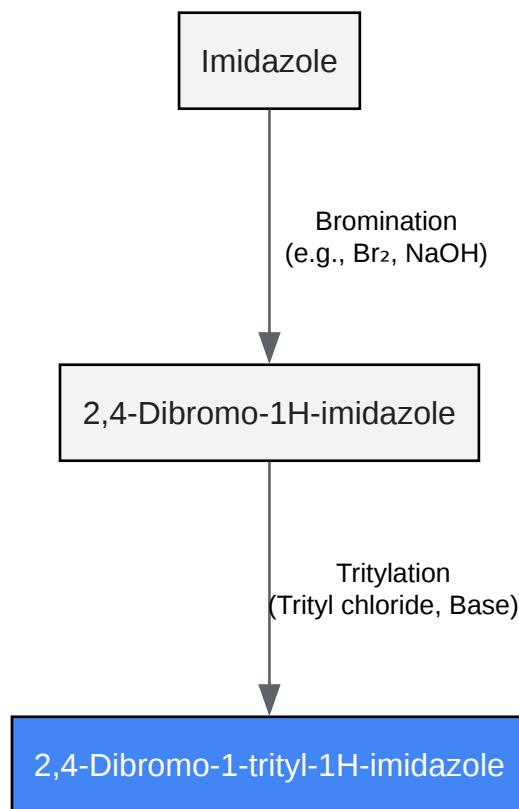
Chemical Shift (δ H / ppm)	Multiplicity	Integration	Assignment
7.63	s	1H	imidazole
7.27	s	1H	imidazole
7.09 – 7.04	m	6H	ortho-phenyl
6.98 – 6.92	m	9H	meta- and para-phenyl
6.69	s	1H	imidazole

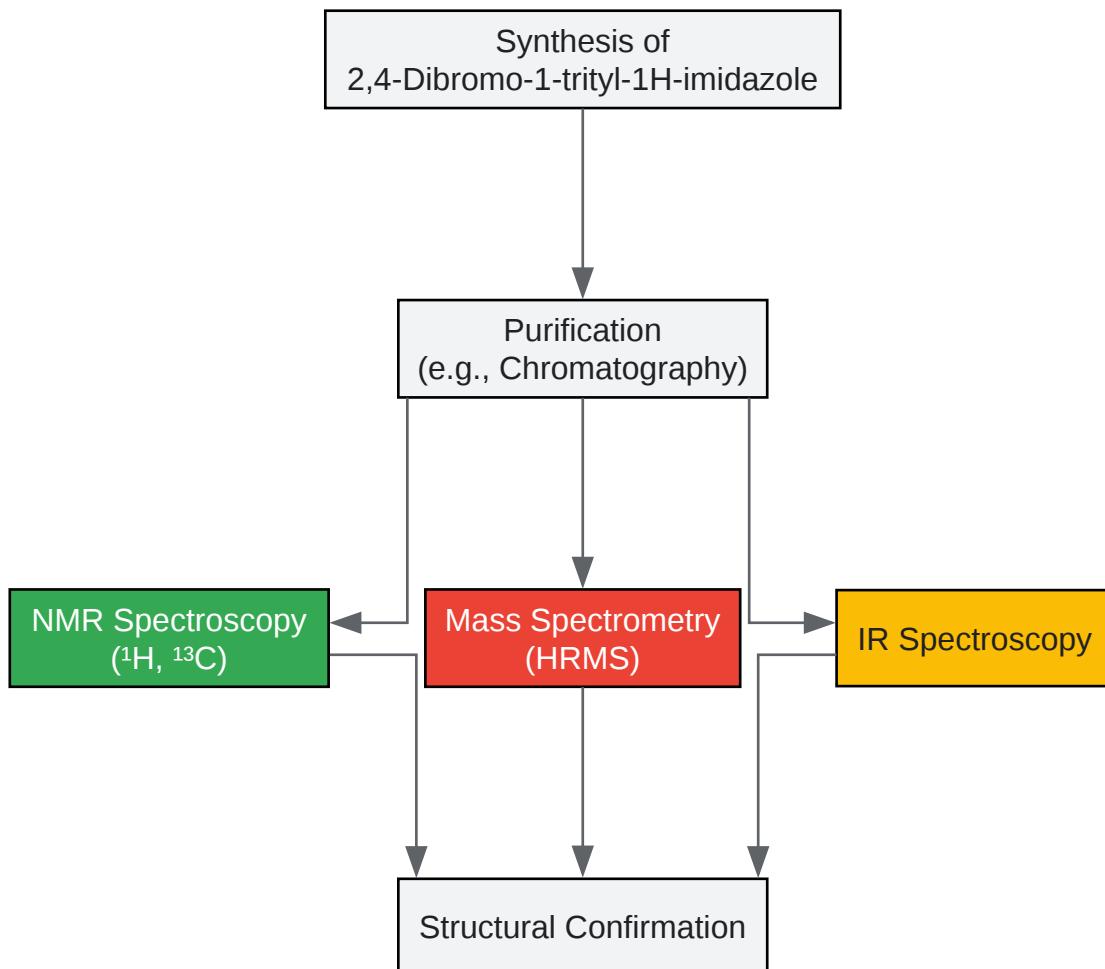
For **2,4-Dibromo-1-trityl-1H-imidazole**, one would expect the disappearance of the imidazole proton signals and a downfield shift of the remaining imidazole proton signal due to the electron-withdrawing effect of the bromine atoms. The signals for the trityl group protons are expected to be in a similar region as in the reference compound.

No experimental IR data for **2,4-Dibromo-1-trityl-1H-imidazole** was found. For characterization, one would expect to observe characteristic peaks for the C-Br stretching, C=N and C=C stretching of the imidazole ring, and the aromatic C-H stretching and bending vibrations of the trityl group.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2,4-Dibromo-1-trityl-1H-imidazole** are not available. However, the following are general methodologies that would be employed.


¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.


Mass spectra would be obtained using a mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm^{-1}).

Synthesis Pathway

A plausible synthetic route to **2,4-Dibromo-1-trityl-1H-imidazole** can be envisioned starting from imidazole. The following diagram illustrates a potential two-step synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 2,4-dibromo-1-trityl-1h-imidazole (C₂₂H₁₆Br₂N₂) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]

- To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of 2,4-Dibromo-1-trityl-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311697#spectroscopic-data-nmr-ir-ms-of-2-4-dibromo-1-trityl-1h-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com